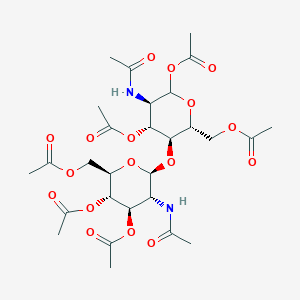
2-(Tridecafluorohexyl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole derivatives, including those substituted with fluorinated alkyl groups, are significant due to their diverse biological activities and applications in material science. The synthesis and characterization of such compounds have attracted attention for their potential use in various fields, excluding direct drug applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclocondensation reactions between diamines and carboxylic acids or their derivatives. For fluorinated variants, such as 2-(trifluoromethyl)-1H-benzimidazole derivatives, specific methodologies might include reactions with trifluoroacetic acid or similar fluorinated reagents to introduce the fluorinated alkyl group onto the benzimidazole core (Hernández‐Luis et al., 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of certain fluorinated benzimidazole compounds has been determined to reveal the arrangement of fluorine atoms and their impact on the molecule's geometry (Wei-Fa Yu et al., 2004).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Benzimidazole derivatives have demonstrated significant antimicrobial properties against a wide range of bacterial and fungal pathogens. The synthesis and characterization of benzimidazole compounds, as well as their efficacy against organisms like Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, highlight their potential as antimicrobial agents (Salahuddin et al., 2017). Additionally, novel analogues have shown promising activity against protozoa and Trichinella spiralis, suggesting their use in treating parasitic infections (F. Hernández‐Luis et al., 2010).
Material Science
In the development of proton-conducting materials for fuel cell technology, benzimidazole-functionalized fluorocopolymers have been synthesized and evaluated. These materials exhibit enhanced proton conductivities, especially under conditions of low relative humidity, indicating their utility in improving fuel cell performance (B. Campagne et al., 2013).
Anticancer and Pharmaceutical Development
Benzimidazole derivatives have been investigated for their anticancer properties. For instance, novel benzimidazole compounds bearing oxadiazole and triazolo-thiadiazoles demonstrated significant anticancer activities, showcasing the potential for developing new anticancer therapeutics (A. Husain et al., 2012). Furthermore, studies on the antioxidant properties of benzimidazole derivatives in rat liver models suggest their utility in mitigating oxidative stress, which is associated with various diseases, including cancer (C. Kuş et al., 2004).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It includes understanding its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves identifying areas of further research. It could include potential applications of the compound, or ways to improve its synthesis or properties.
For a specific compound like “2-(Tridecafluorohexyl)-1H-benzimidazole”, you would need to look up these details in scientific literature or databases. If the compound is novel or not widely studied, some of this information may not be available. In such cases, experiments would need to be conducted to gather this information. Please consult with a chemical professional or researcher for more specific guidance.
Eigenschaften
IUPAC Name |
2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5F13N2/c14-8(15,7-27-5-3-1-2-4-6(5)28-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKGKJQHIIWIAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5F13N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555314 |
Source


|
| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tridecafluorohexyl)-1H-benzimidazole | |
CAS RN |
119403-54-2 |
Source


|
| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Fluorobenzo[k]fluoranthene](/img/structure/B43521.png)









